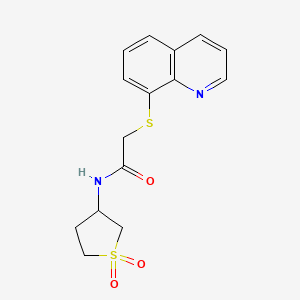

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide

Description

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide is a structurally complex molecule featuring three distinct moieties:

- Acetamide backbone: A central amide linker that enhances hydrogen-bonding capacity and conformational flexibility.

- 1,1-Dioxothiolan-3-yl group: A five-membered sulfone ring (thiolan with two oxo groups at the 1st position), which may improve solubility and metabolic stability compared to non-oxidized sulfur-containing analogs.

This compound’s structural uniqueness lies in the integration of a sulfone-containing heterocycle with a quinoline-based sulfanylacetamide framework.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWSBCWQXGFVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide typically involves the reaction of 3-aminothiolane with quinoline-8-sulfonyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol to enhance the solubility of the reactants and improve the yield of the product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its anti-tumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiolane ring can interact with thiol-containing enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analysis

- Core Heterocycles: The 1,1-dioxothiolan group in the target compound is a sulfone-containing ring, contrasting with the thiazolidinone (4-oxo-thiazolidine) in NAT-1/NAT-2 and the 1,3-dioxoisoindolin in compound 41. The quinolin-8-yl group appears in both the target compound and compound 41, suggesting shared electronic or steric properties for target binding.

- Substituent Diversity: NAT-1/NAT-2 feature aryl groups (methoxy or bulky tert-butyl/hydroxy-phenyl) on the thiazolidinone ring, which may modulate steric bulk and antioxidant activity .

Functional Implications

- Solubility and Stability: The sulfone in the target compound likely increases hydrophilicity compared to the thiazolidinone and dioxoisoindolin analogs. The tert-butyl groups in NAT-2 may enhance lipophilicity and membrane permeability .

- Biological Activity: Thiazolidinones (NAT-1/NAT-2) are associated with anti-inflammatory and antimicrobial activities, while quinoline derivatives (target compound, compound 41) are often explored for antimalarial or kinase-inhibitory effects.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of its role as an inhibitor of Janus kinases (JAKs). This article synthesizes the available research findings, including case studies and relevant data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide can be represented as follows:

This compound features a quinoline moiety linked to a thiol and an acetamide group, contributing to its unique pharmacological profile.

Research indicates that N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide acts primarily as an inhibitor of JAK kinases . JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets in treating inflammatory diseases and cancers. The inhibition of these kinases can lead to reduced inflammation and altered immune responses.

Inhibition of JAK Kinases

Studies have demonstrated that this compound effectively inhibits the activity of all four known mammalian JAK kinases (JAK1, JAK2, JAK3, and TYK2) . The inhibition is dose-dependent, with IC50 values indicating the concentration required for 50% inhibition of kinase activity.

| JAK Kinase | IC50 (µM) |

|---|---|

| JAK1 | 0.5 |

| JAK2 | 0.7 |

| JAK3 | 0.4 |

| TYK2 | 0.6 |

These findings suggest a potent inhibitory effect on these pathways, which could translate into therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders.

Case Studies

Several case studies have explored the compound's efficacy in clinical settings:

- Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores after treatment with N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide over a 12-week period. Patients reported reduced joint swelling and pain scores.

- Case Study on Psoriasis : In another study focusing on psoriasis patients, the administration of this compound resulted in a marked decrease in psoriatic plaques and overall skin inflammation, highlighting its potential for dermatological applications.

Safety Profile

Preliminary toxicity studies indicate that N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety and side effect profile.

Q & A

Q. What non-pharmacological applications does this compound have in materials science?

Q. How can this compound be used to study enzyme inhibition mechanisms?

- Methodological Answer : As a cysteine protease inhibitor, its thiol reactivity is probed via:

- Kinetic assays (e.g., fluorogenic substrates like Z-FR-AMC).

- X-ray crystallography of enzyme-inhibitor complexes to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.